rac threo-Dihydro Bupropion Hydrochloride mechanism of action
rac threo-Dihydro Bupropion Hydrochloride mechanism of action
Topic: rac-threo-Dihydrobupropion Hydrochloride: Mechanism of Action, Pharmacology, and Experimental Characterization Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
rac-threo-Dihydrobupropion hydrochloride (also known as threo-hydrobupropion) is a major, pharmacologically active metabolite of the antidepressant and smoking cessation agent bupropion. Unlike the parent compound, which functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI), threo-dihydrobupropion exhibits a distinct pharmacological profile characterized by lower intrinsic affinity for monoamine transporters but significantly higher plasma exposure and half-life. It also acts as a noncompetitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs), contributing to the clinical efficacy of bupropion in smoking cessation. This guide delineates the molecular mechanism, stereochemical properties, and experimental protocols for characterizing this critical metabolite.
Chemical Identity & Stereochemistry
Compound Name: rac-threo-Dihydrobupropion Hydrochloride
Synonyms: threo-Hydrobupropion, (±)-threo-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol HCl.[1]
CAS Number: 153365-82-3 (free base), 80478-42-8 (HCl salt).
Molecular Formula: C
Stereochemical Configuration: Bupropion reduction generates a second chiral center at the benzylic carbon. The "threo" designation refers to the diastereomer where the amino and hydroxyl groups are on opposite sides in the Fischer projection (anti-relationship).
-
rac-threo: A racemic mixture (1:1) of the (1S, 2S) and (1R, 2R) enantiomers.[3]
-
Note: The erythro diastereomer is a minor metabolite with distinct properties. Specificity in reagent selection is critical during synthesis and assay design.
Mechanism of Action (MoA)
The pharmacological impact of rac-threo-dihydrobupropion is a function of its specific binding kinetics and its massive systemic accumulation relative to the parent drug.
Monoamine Reuptake Inhibition (NDRI Activity)
rac-threo-Dihydrobupropion functions as an inhibitor of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), albeit with lower potency than bupropion.
-
DAT Inhibition: The metabolite binds to the DAT, blocking the reuptake of dopamine from the synaptic cleft. While its intrinsic affinity (
or ) is approximately 5- to 20-fold lower than bupropion, its high steady-state plasma concentration allows it to exert significant occupancy. -
NET Inhibition: Similarly, it inhibits NET, increasing synaptic norepinephrine levels.
-
The "Weak but Abundant" Paradox: Despite weaker affinity (micromolar range), threo-dihydrobupropion circulates at concentrations up to 10-fold higher than bupropion and has a half-life of >37 hours (vs. ~12-20h for parent). Consequently, it is the primary driver of the sustained NDRI effect during chronic dosing.
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
This metabolite acts as a noncompetitive antagonist at neuronal nAChRs, specifically the
-
Mechanism: It stabilizes the receptor in a closed/desensitized state, reducing the inward cation current (
, ) triggered by acetylcholine or nicotine. -
Therapeutic Relevance: This antagonism is hypothesized to underlie the anti-craving effects in smoking cessation by blunting the reinforcing effects of nicotine.[4]
Visualization: Signaling & Metabolism
Figure 1: Metabolic Pathway of Bupropion
Caption: Bupropion metabolism via CYP2B6 and 11
Figure 2: Synaptic Mechanism of Action
Caption: Dual mechanism involving DAT/NET inhibition and nAChR antagonism.
Quantitative Pharmacology
The following table summarizes the binding affinities (
Table 1: Comparative Binding Affinity (
| Target | Bupropion ( | rac-threo-Dihydrobupropion ( | Relative Potency |
| Dopamine Transporter (DAT) | ~0.5 - 1.4 | ~47 | ~1/30x |
| Norepinephrine Transporter (NET) | ~1.4 - 2.8 | ~16 | ~1/10x |
| Serotonin Transporter (SERT) | >100 | ~67 | N/A |
| nAChR ( | ~1-10 | ~14 | Comparable |
Data Sources: Damaj et al. (2004), Bondarev et al. (2003).
Experimental Protocols
To validate the activity of rac-threo-dihydrobupropion in a research setting, the following protocols are recommended. These are designed to be self-validating with appropriate controls.
Protocol A: DA/NE Uptake Inhibition Assay (In Vitro)
Objective: Determine
-
Preparation:
-
Tissue: Rat striatal synaptosomes (for DAT) or hypothalamic/cortical synaptosomes (for NET).
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4, oxygenated.
-
Ligand: [
H]-Dopamine or [ H]-Norepinephrine.
-
-
Incubation:
-
Pre-incubate synaptosomes (50
g protein) with rac-threo-dihydrobupropion (conc. range: to M) for 10 mins at 37°C. -
Control: Use Nomifensine (DAT) or Desipramine (NET) as positive controls.
-
Blank: Incubate at 4°C to determine non-specific uptake.
-
-
Uptake Initiation: Add radioligand (final conc. 50 nM) and incubate for 5 mins.
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
-
Analysis: Calculate specific uptake = (Total - Non-specific). Fit data to a sigmoidal dose-response curve to derive
.
Protocol B: nAChR Electrophysiology (Oocyte Clamp)
Objective: Assess functional antagonism at
-
Expression: Inject Xenopus oocytes with cRNA encoding human
and subunits (1:1 ratio). Incubate 2-3 days. -
Setup: Two-electrode voltage clamp (TEVC). Holding potential -60 mV.[6]
-
Agonist Challenge: Apply Acetylcholine (ACh) at
(approx 10-30 M) for 5 seconds to establish baseline current. Wash for 5 mins. -
Antagonist Application: Perfusion of rac-threo-dihydrobupropion (variable conc.) for 2 mins.
-
Re-Challenge: Co-apply ACh + Antagonist. Measure peak current amplitude.
-
Validation: Current inhibition should be concentration-dependent and reversible. Use Mecamylamine as a reference antagonist.
References
-
Damaj, M. I., et al. (2004). Enantioselective Effects of Hydroxy Metabolites of Bupropion on Behavior and Nicotinic Receptors. Journal of Pharmacology and Experimental Therapeutics . Link
-
Bondarev, M. L., et al. (2003). Behavioral and Biochemical Investigations of Bupropion Metabolites. European Journal of Pharmacology . Link
-
Masters, A. R., et al. (2016). Stereoselective method to quantify bupropion and its three major metabolites...[7][8][9][10]. Journal of Chromatography B . Link
-
Connarn, J. N., et al. (2015). Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine. Drug Metabolism and Disposition . Link
-
Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to the Journal of Clinical Psychiatry . Link
Sources
- 1. THREO-DIHYDROBUPROPION CAS#: 153365-82-3 [amp.chemicalbook.com]
- 2. rac threo-Dihydro Bupropion-D9 Hydrochloride | C13H21Cl2NO | CID 76973440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Threohydrobupropion - Wikipedia [en.wikipedia.org]
- 4. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 5. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuronal nicotinic alpha4beta2 receptor has a high maximal probability of being open - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion [scholarworks.indianapolis.iu.edu]
- 9. researchgate.net [researchgate.net]
- 10. mobt3ath.com [mobt3ath.com]
